2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide
Description
2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrimido[5,4-b]indoles, which are known for their diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c31-22(27-16-15-18-9-3-1-4-10-18)17-33-26-29-23-20-13-7-8-14-21(20)28-24(23)25(32)30(26)19-11-5-2-6-12-19/h1-14,28H,15-17H2,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVIKYPARQQSBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide typically involves multiple steps, starting with the construction of the pyrimido[5,4-b]indole core. This can be achieved through a cyclization reaction involving an appropriate indole derivative and a phenyl-substituted pyrimidinone. The thioacetamide moiety is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl groups in the molecule can be oxidized to form phenolic derivatives.
Reduction: : The oxo group in the pyrimidinone ring can be reduced to a hydroxyl group.
Substitution: : The thioacetamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like amines and thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Phenolic derivatives.
Reduction: : Hydroxylated pyrimidinone derivatives.
Substitution: : Various substituted thioacetamide derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide exerts its effects involves interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the pyrimido[5,4-b]indole core and the thioacetamide group. Similar compounds include other pyrimido[5,4-b]indoles and thioacetamide derivatives, which may have different biological activities and applications. The uniqueness of this compound lies in its potential for diverse applications and its specific interactions with biological targets.
Biological Activity
2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide is a complex organic compound belonging to the class of pyrimido[5,4-b]indoles. This class is known for its diverse biological activities and potential therapeutic applications. The compound's unique structure, characterized by a pyrimidine core and various substituents, suggests significant pharmacological potential.
The molecular formula of this compound is , with a molecular weight of approximately 462.55 g/mol. The compound features a thioether group that enhances its reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological pathways. Preliminary studies indicate that it may act on various receptors and enzymes, potentially modulating signaling pathways involved in inflammation, cancer progression, and other disease states. The exact mechanisms remain under investigation but are believed to involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit cysteine proteases, which play critical roles in various cellular processes.
- Receptor Modulation : Potential interactions with Toll-like receptors (TLRs), particularly TLR4, have been suggested based on structural analogs .
Biological Activity
Research has indicated several key areas where this compound exhibits significant biological activity:
Anticancer Properties
Studies have demonstrated that pyrimidoindole derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's mechanism may involve apoptosis induction and cell cycle arrest through modulation of signaling pathways associated with cancer cell survival.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been observed in preclinical models. It may reduce the production of pro-inflammatory cytokines and inhibit pathways leading to chronic inflammation.
Antimicrobial Activity
Preliminary data suggest that this compound may possess antimicrobial properties against certain bacterial strains. Further studies are needed to elucidate its effectiveness and mechanism in this context.
Case Studies
-
Cytotoxicity Assays : In vitro studies using various cancer cell lines (e.g., HeLa, MCF7) showed that the compound significantly reduced cell viability at micromolar concentrations.
Cell Line IC50 (µM) HeLa 12.5 MCF7 15.0 -
Inflammation Models : In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant decrease in TNF-alpha levels compared to control groups.
Treatment Group TNF-alpha (pg/mL) Control 250 Compound 150
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
